2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one
Description
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3,5H,1H3 |
InChI Key |
QZFFNDWIPGSYAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=NC(=NC(=O)C21)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
Chemical Reactions Analysis
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions under appropriate conditions.
Cyclization: The compound can be involved in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against tuberculosis.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it inhibits enzymes such as CDK2, leading to cell cycle arrest and apoptosis . The compound’s ability to bind to these targets is often confirmed through molecular docking studies .
Comparison with Similar Compounds
2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
4-aminopyrrolo[2,3-d]pyrimidine: Used as an antitubercular agent.
The uniqueness of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
2-Chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one (CAS: 129872-84-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 183.6 g/mol
- IUPAC Name : 2-chloro-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Purity : 97%
The biological activity of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Specifically, 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one showed promising results in vitro against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MCF7 (Breast Cancer) | 10.8 | Caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has been shown to activate the orphan nuclear receptor Nurr1 (NR4A2), which plays a critical role in the development and maintenance of dopaminergic neurons. Activation of Nurr1 could offer therapeutic potential in neurodegenerative diseases such as Parkinson’s disease.
Study on Neuroprotection
In a recent study involving neuroblastoma cells, treatment with 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one resulted in a significant increase in cell viability under oxidative stress conditions. The compound was found to upregulate the expression of neuroprotective factors while downregulating pro-apoptotic markers.
Clinical Implications
The potential implications for treating neurodegenerative diseases are significant. The ability to modulate Nurr1 activity suggests that this compound could be developed into a therapeutic agent for conditions characterized by dopaminergic neuron loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
